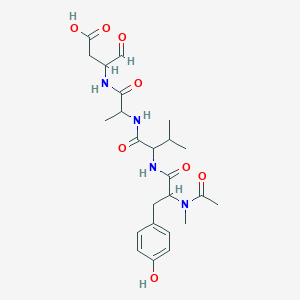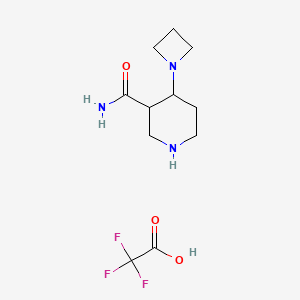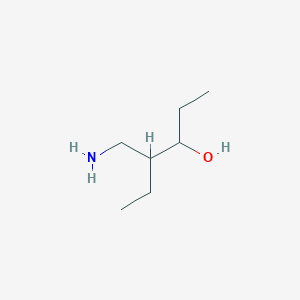
Ac-DL-N(Me)Tyr-DL-Val-DL-Ala-DL-Asp-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-DL-N(Me)Tyr-DL-Val-DL-Ala-DL-Asp-al is a synthetic peptide composed of several amino acids: N-methyltyrosine, valine, alanine, and aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-N(Me)Tyr-DL-Val-DL-Ala-DL-Asp-al typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale, utilizing automated peptide synthesizers to increase efficiency and yield. The process would also involve rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-N(Me)Tyr-DL-Val-DL-Ala-DL-Asp-al can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine.
Reduction: This can be used to reduce disulfide bonds if present.
Substitution: Specific functional groups can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.
Scientific Research Applications
Ac-DL-N(Me)Tyr-DL-Val-DL-Ala-DL-Asp-al has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications, such as inhibitors of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Ac-DL-N(Me)Tyr-DL-Val-DL-Ala-DL-Asp-al involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
Ac-Tyr-Val-Ala-Asp-chloromethylketone: A similar peptide with a chloromethyl group at the carboxy terminus.
Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone: Another related compound with a fluoromethyl group.
Uniqueness
Ac-DL-N(Me)Tyr-DL-Val-DL-Ala-DL-Asp-al is unique due to the presence of N-methyltyrosine, which can influence its binding properties and stability. This modification can enhance its potential as a therapeutic agent by improving its resistance to enzymatic degradation.
Properties
Molecular Formula |
C24H34N4O8 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
3-[2-[[2-[[2-[acetyl(methyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H34N4O8/c1-13(2)21(24(36)25-14(3)22(34)26-17(12-29)11-20(32)33)27-23(35)19(28(5)15(4)30)10-16-6-8-18(31)9-7-16/h6-9,12-14,17,19,21,31H,10-11H2,1-5H3,(H,25,36)(H,26,34)(H,27,35)(H,32,33) |
InChI Key |
HBYDKJCHUAGGDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4aR,7S,8R,8aR)-Hexahydro-7,8-dihydroxy-2-phenyl-5H-1,3-dioxino[5,4-b]pyridine-5-carboxylic Acid Phenylmethyl Ester](/img/structure/B12104977.png)

![(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide](/img/structure/B12104987.png)
![Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12104989.png)


![4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide](/img/structure/B12105011.png)

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12105028.png)
![4-Amino-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12105035.png)
![2-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12105041.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea](/img/structure/B12105047.png)


